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molecular formula C14H12N2 B8391596 (5-(Phenylethynyl)pyridin-3-yl)methanamine

(5-(Phenylethynyl)pyridin-3-yl)methanamine

Cat. No. B8391596
M. Wt: 208.26 g/mol
InChI Key: WYLZHZHOTNNMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691821B2

Procedure details

To a solution of 3-(azidomethyl)-5-(phenylethynyl)pyridine (7.8 g, 33.3 mmol) in tetrahydrofuran (101 mL) at 0° C. was added trimethylphosphine (1M in tetrahydrofuran, 49.9 mL, 49.9 mmol). After evolution of nitrogen had slowed, the ice bath was removed and stirring continued for 1 h. To this was added water (6.0 mL, 333 mmol) and the mixture stirred at room temperature for 2 h. The reaction was concentrated, dissolved in ether, washed with water (5×), then brine, dried over potassium carbonate, filtered, and concentrated to give 5.96 g (77%) as a faint yellow solid which was used without purification. 1H NMR (CDCl3) δ: 8.67 (d, J=1.8 Hz, 1H), 8.52 (d, J=2.1 Hz, 1H), 7.85 (t, J=2.0 Hz, 1H), 7.53-7.61 (m, 2H), 7.35-7.44 (m, 3H), 3.95 (s, 2H), 1.45 (d, J=5.2 Hz, 2H)1H NMR (CDCl3) δ: 8.67 (d, J=1.8 Hz, 1H), 8.52 (d, J=2.1 Hz, 1H), 7.85 (t, J=2.0 Hz, 1H), 7.53-7.61 (m, 2H), 7.35-7.44 (m, 3H), 3.95 (s, 2H), 1.45 (d, J=5.2 Hz, 2H). 13C NMR (CDCl3) δ: 150.8, 147.9, 137.8, 137.4, 131.8, 128.9, 128.6, 122.7, 120.3, 92.7, 86.1, 43.7. Mass spec.: 209.1 (MH)+.
Name
3-(azidomethyl)-5-(phenylethynyl)pyridine
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
49.9 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]([C:11]#[C:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]=1)=[N+]=[N-].CP(C)C.O>O1CCCC1>[C:13]1([C:12]#[C:11][C:9]2[CH:10]=[C:5]([CH2:4][NH2:1])[CH:6]=[N:7][CH:8]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
3-(azidomethyl)-5-(phenylethynyl)pyridine
Quantity
7.8 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NC=C(C1)C#CC1=CC=CC=C1
Name
Quantity
49.9 mL
Type
reactant
Smiles
CP(C)C
Name
Quantity
101 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
washed with water (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 5.96 g (77%) as a faint yellow solid which
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C#CC=1C=C(C=NC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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